molecular formula C20H29NO B1295759 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol CAS No. 73545-11-6

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

Cat. No. B1295759
CAS RN: 73545-11-6
M. Wt: 299.4 g/mol
InChI Key: YWACCMLWVBYNHR-UHFFFAOYSA-N
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Description

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol, also known as Kelex-100, is a chemical compound with the molecular formula C20H29NO . It has a molecular weight of 299.4 g/mol . The IUPAC name for this compound is 7-(5-ethylnonan-2-yl)quinolin-8-ol .


Molecular Structure Analysis

The InChI string for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3 . The Canonical SMILES string is CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O .


Physical And Chemical Properties Analysis

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol appears as a yellow crystalline powder . It has a melting point of 178-181°C . The compound has a density of 1.005±0.06 g/cm3 . It has a computed XLogP3-AA value of 7 , indicating that it is highly lipophilic.

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, such as the one present in this compound, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown potential in anticancer activity . The lipophilic properties of substituents on the C-7 and C-8 quinoline ring, such as in our compound, can increase COX-2 inhibitory potency and selectivity, which is beneficial in cancer treatment .

Antioxidant Activity

Quinoline-based compounds also exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Activity

The quinoline structure has been associated with anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, and substances that can effectively manage inflammation are crucial in treating many diseases.

Antimalarial Activity

Compounds with an 8-Hq fragment, like our compound, are present in many biologically active molecules, including antimalarial drugs like quinine and chloroquine .

Antituberculosis Activity

Quinoline derivatives have shown potential in antituberculosis activity . Tuberculosis is a serious infectious disease that affects the lungs.

Chemosensors for Metal Cation Detection

The 8-Hq moiety can be found in dyes that can be used as chemosensors for metal cation detection . This makes it valuable in environmental monitoring and industrial processes.

Dyeing Materials

Azo compounds, which can be synthesized from this compound, are highly suitable for dyeing a wide range of materials . They form the largest and most recognized category of colorants, encompassing approximately 60–70% of all colorants .

Safety and Hazards

The safety data sheet for 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol indicates that it causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace . It is also advised to avoid release to the environment .

properties

IUPAC Name

7-(5-ethylnonan-2-yl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWACCMLWVBYNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868261
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

CAS RN

73545-11-6
Record name 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73545-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-ethyl-1-methyloctyl)quinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
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Reactant of Route 5
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Reactant of Route 6
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